molecular formula C12H12N4 B5914900 N-phenyl-2-pyridinecarbohydrazonamide

N-phenyl-2-pyridinecarbohydrazonamide

Cat. No. B5914900
M. Wt: 212.25 g/mol
InChI Key: ASMOKPFWGLGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-pyridinecarbohydrazonamide (PPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PPCA is a hydrazone derivative of pyridinecarboxylic acid that has a molecular formula of C12H11N4O. In

Scientific Research Applications

N-phenyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis in cancer cells by activating caspases and inducing DNA damage. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
This compound has also been studied for its potential applications in material science. This compound can be used as a ligand for the synthesis of metal complexes that exhibit interesting properties such as luminescence and magnetic properties. This compound can also be used as a precursor for the synthesis of porous materials that have potential applications in gas storage and separation.

Mechanism of Action

The mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide as an anticancer agent involves the induction of apoptosis in cancer cells. This compound activates caspases, which are enzymes that play a key role in the execution of apoptosis. This compound also induces DNA damage, which triggers the activation of the tumor suppressor protein p53. Activation of p53 leads to the transcription of genes that promote apoptosis and inhibit cell proliferation.
This compound also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels. This compound binds to the receptor for VEGF, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. This compound does not cause significant damage to normal cells, indicating its potential as a selective anticancer agent. This compound has also been shown to exhibit good stability in various biological media, indicating its potential as a drug candidate.

Advantages and Limitations for Lab Experiments

N-phenyl-2-pyridinecarbohydrazonamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a selective anticancer agent. However, this compound also has some limitations, including its relatively low potency compared to other anticancer agents and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-phenyl-2-pyridinecarbohydrazonamide. One direction is the optimization of the synthesis method to improve the purity and yield of this compound. Another direction is the development of more potent derivatives of this compound that exhibit improved anticancer activity. Another direction is the investigation of the mechanism of action of this compound in more detail, particularly the downstream signaling pathways that are activated by this compound. Finally, the potential applications of this compound in material science should be explored further, particularly its potential as a ligand for the synthesis of metal complexes and its potential as a precursor for the synthesis of porous materials.

Synthesis Methods

N-phenyl-2-pyridinecarbohydrazonamide can be synthesized through the reaction between 2-pyridinecarboxylic acid hydrazide and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 218-220 °C. The purity and yield of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

properties

IUPAC Name

N-amino-N'-phenylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOKPFWGLGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.